molecular formula C35H38Cl2N8O5 B1243686 Hydroxy Itraconazole

Hydroxy Itraconazole

Numéro de catalogue B1243686
Poids moléculaire: 721.6 g/mol
Clé InChI: ISJVOEOJQLKSJU-QURBUZHQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hydroxyitraconazole is a member of piperazines.

Applications De Recherche Scientifique

Enhanced Bioavailability and Absorption

Hydroxy-itraconazole, the main metabolite of itraconazole, contributes to its efficacy as an antifungal agent due to its considerable antifungal activity. New formulations, such as an oral solution and an intravenous formulation, have been developed to improve the solubility of itraconazole, resulting in enhanced absorption and bioavailability. This improvement is crucial for treating systemic fungal infections in various patient populations, including children and intensive care patients (Willems, van der Geest, & de Beule, 2001); (de Beule & van Gestel, 2001).

Treatment of Onychomycosis

In the treatment of onychomycosis, a fungal nail infection, hydroxy-itraconazole plays a significant role. Studies show that a 6-month continuous itraconazole treatment at a daily dose of 100 mg leads to improved nail growth and decrease in nail turbidity. The presence of unchanged itraconazole and hydroxy-itraconazole in the nail contributes to the high cure rates observed in onychomycosis treatments (Kawada, Aragane, & Tezuka, 2004).

Stereoselective Metabolism

Research has revealed a stereoselective component in the metabolism of itraconazole to hydroxyitraconazole. A chiral capillary electrophoretic method was developed to separate itraconazole stereoisomers, demonstrating the stereoselective nature of the transformation from itraconazole to hydroxyitraconazole. This finding has implications for understanding the metabolic pathways and efficacy of itraconazole in clinical treatments (Breadmore & Thormann, 2003).

Pharmacokinetics in Pediatric Patients

Studies on the population pharmacokinetics of itraconazole and hydroxy-itraconazole in pediatric patients, particularly those with cystic fibrosis or undergoing bone marrow transplant, have been conducted to optimize dosing regimens. These studies highlight the necessity to understand the pharmacokinetic properties of both itraconazole and hydroxy-itraconazole to ensure effective dosing in pediatric populations (Hennig et al., 2006); (Hennig et al., 2007).

Contribution to CYP3A4 Inhibition

Hydroxy-itraconazole, along with other itraconazole metabolites, contributes significantly to drug-drug interactions caused by itraconazole due to CYP3A4 inhibition. Understanding the roles of these metabolites is crucial in predicting and managing potential drug-drug interactions in clinical settings (Templeton et al., 2008).

Target Serum Concentrations for Blastomycosis

Research has focused on defining target serum concentrations of itraconazole and hydroxy-itraconazole for the treatment of blastomycosis. The findings suggest that a therapeutic target combining itraconazole and hydroxy-itraconazole serum concentrations is more effective for blastomycosis treatment compared to targeting the parent compound alone (Hess et al., 2022); (Firkus et al., 2023).

Propriétés

Formule moléculaire

C35H38Cl2N8O5

Poids moléculaire

721.6 g/mol

Nom IUPAC

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m0/s1

Clé InChI

ISJVOEOJQLKSJU-QURBUZHQSA-N

SMILES isomérique

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES canonique

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Itraconazole
Reactant of Route 2
Reactant of Route 2
Hydroxy Itraconazole
Reactant of Route 3
Reactant of Route 3
Hydroxy Itraconazole
Reactant of Route 4
Hydroxy Itraconazole
Reactant of Route 5
Reactant of Route 5
Hydroxy Itraconazole
Reactant of Route 6
Reactant of Route 6
Hydroxy Itraconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.